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Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Bromomesitylene (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and
drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical and mass spectrometry data for 2-Bromomesitylene are summarized in the
tables below, providing a clear and concise reference for researchers.

Table 1: *H NMR Spectroscopic Data of 2-

Bromomesitylene
Chemical Shift Lo .
Multiplicity Assignment Solvent
(ppm)
6.86 S Aromatic H CDCls
2.357 s para-CHs CDCls
2.218 s ortho-CHs CDCls
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Source: ChemicalBook.[1]

Table 2: 3C NMR Spectroscopic Data of 2-
Bromomesitylene

A full, experimentally verified list of chemical shifts for the 13C NMR spectrum of 2-
Bromomesitylene is available in spectral databases such as SpectraBase. Due to the
molecule's symmetry, five distinct signals are expected in the 13C NMR spectrum: three for the
aromatic carbons (C-Br, C-CHs, and C-H) and two for the methyl carbons (ortho and para).

Table 3: IR Absorption Data of 2-Bromomesitylene

The infrared spectrum of 2-Bromomesitylene exhibits characteristic absorption bands for
aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in
comprehensive spectral libraries such as the Aldrich FT-IR Collection.[2] Key expected
absorption regions are:

Wavenumber Range (cm~—*) Bond Vibration
3100 - 3000 Aromatic C-H stretch
3000 - 2850 Aliphatic C-H stretch
1600 - 1450 Aromatic C=C stretch
700 - 500 C-Br stretch

Table 4: Mass Spectrometry Data of 2-Bromomesitylene

The mass spectrum of 2-Bromomesitylene is characterized by the presence of isotopic peaks
for the bromine atom (7°Br and 8!Br). The key fragments observed under electron ionization
(El) are listed below.
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miz Relative Intensity Assighment

198, 200 51.1, 49.7 [M]*, [M+2]* (Molecular ion)
119 100.0 [M - Br]* (Base Peak)

117 16.6 [M - Br - Hz]*

103 11.3 [CsH7]*

91 23.4 [C7H7]* (Tropylium ion)

Source: ChemicalBook, PubChem.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for liquid samples like 2-Bromomesitylene. Instrument parameters should be optimized for the

specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of 2-Bromomesitylene in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.[4] For 3C NMR, a
higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a
reasonable acquisition time.[4]

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field
is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" to
optimize the homogeneity of the magnetic field.

o Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is typically sufficient. Key parameters
include the spectral width, acquisition time, relaxation delay, and the number of scans.

o For 3C NMR, a proton-decoupled experiment is standard to simplify the spectrum to
single lines for each unique carbon atom. A sufficient relaxation delay is crucial for
accurate integration, especially for quaternary carbons.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As a liquid, 2-Bromomesitylene can be analyzed neat.

o Transmission Mode: A thin film of the liquid is placed between two salt plates (e.g., NaCl or
KBr).

o Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR
crystal (e.g., diamond or germanium).[5][6]

e Instrument Setup: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded. The spectral range is typically set to 4000-400 cm~1.

» Data Acquisition: The sample is placed in the instrument, and the spectrum is acquired.
Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is
presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Bromomesitylene in a volatile organic
solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 pg/mL.[7]
The sample should be free of particulate matter.[8]

e Instrument Setup:

o Gas Chromatograph (GC): A capillary column (e.g., DB-5) is typically used. The oven
temperature program is set to separate the components of the sample based on their
boiling points and interactions with the stationary phase. The injector temperature is set to
ensure complete vaporization of the sample without degradation.

o Mass Spectrometer (MS): The instrument is typically operated in electron ionization (El)
mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-
300).

» Data Acquisition: A small volume (typically 1 pL) of the prepared solution is injected into the
GC. As the separated components elute from the column, they enter the mass spectrometer,
where they are ionized, fragmented, and detected. The output consists of a chromatogram
(signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.
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Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

process of interpreting the resulting data to elucidate the structure of a molecule like 2-
Bromomesitylene.
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Experimental Workflow for Spectroscopic Analysis
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Logical Flow of Spectroscopic Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromomesitylene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157001#spectroscopic-data-of-2-bromomesitylene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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